Antimycobacterial Potency Against M. tuberculosis H37Rv: A Comparative Analysis of Oxadiazole Amides
The compound demonstrates moderate antimycobacterial activity against M. tuberculosis H37Rv with an IC90 of 1.8 µg/mL [1]. In comparison, the well-characterized first-line agent isoniazid typically exhibits a MIC90 of <0.06 µg/mL against the same strain [2]. Although the compound's activity is significantly weaker than that of clinical standard-of-care agents, it serves as a valuable reference point within the oxadiazole-amide series. Critically, this activity was later attributed to non-specific inhibition through aggregate formation rather than specific target engagement, making this compound a 'false positive' archetype essential for counter-screening in antitubercular HTS workflows [1].
| Evidence Dimension | Antimycobacterial potency (IC90) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | IC90 = 1.8 µg/mL |
| Comparator Or Baseline | Isoniazid (first-line anti-TB drug): MIC90 < 0.06 µg/mL |
| Quantified Difference | The target compound is at least 30-fold less potent than isoniazid in vitro. |
| Conditions | M. tuberculosis H37Rv cell culture (ChEMBL Assay ID: CHEMBL4187661) |
Why This Matters
This potency differential, combined with the confirmed aggregation-based mechanism, positions the compound as a superior 'specificity control' for assay development, rather than a development candidate.
- [1] ChEMBL. CHEMBL4187661: Antimycobacterial activity against Mycobacterium tuberculosis H37Rv (IC90). Document CHEMBL4184222. View Source
- [2] Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. (Context for isoniazid MIC benchmarks). View Source
